2-[(4-Chloro-2-nitroanilino)methylene]malononitrile
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Overview
Description
2-[(4-Chloro-2-nitroanilino)methylene]malononitrile is a chemical compound with the molecular formula C10H5ClN4O2 and a molecular weight of 248.63 g/mol. This compound has garnered significant interest in scientific research due to its diverse range of applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chloro-2-nitroanilino)methylene]malononitrile typically involves the condensation reaction between 4-chloro-2-nitroaniline and malononitrile. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced techniques such as automated reactors and precise control of reaction parameters to optimize production efficiency and product quality .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chloro-2-nitroanilino)methylene]malononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
2-[(4-Chloro-2-nitroanilino)methylene]malononitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Chloro-2-nitroanilino)methylene]malononitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, and modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Bromo-2-nitroanilino)methylene]malononitrile
- 2-[(4-Fluoro-2-nitroanilino)methylene]malononitrile
- 2-[(4-Methyl-2-nitroanilino)methylene]malononitrile
Uniqueness
2-[(4-Chloro-2-nitroanilino)methylene]malononitrile is unique due to the presence of the chloro and nitro groups, which impart specific chemical and biological properties.
Properties
IUPAC Name |
2-[(4-chloro-2-nitroanilino)methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN4O2/c11-8-1-2-9(10(3-8)15(16)17)14-6-7(4-12)5-13/h1-3,6,14H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMQNCQAMOOXCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])NC=C(C#N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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